2-Amino-2-(3-hydroxyphenyl)acetic acid, also known as D-m-tyrosine, is a non-proteinogenic α-amino acid. It is a structural analog of the naturally occurring amino acid L-tyrosine, differing in the position of the hydroxyl group on the aromatic ring and the chirality at the alpha carbon. [] While L-tyrosine has the hydroxyl group at the para position and is naturally found in the L-configuration, D-m-tyrosine has the hydroxyl group at the meta position and is in the D-configuration. This difference in structure and stereochemistry significantly affects its chemical properties and biological activity compared to L-tyrosine.
Synthesis Analysis
Resolution of racemic mixtures: One method involves the synthesis of the racemic mixture (RS)-2-(3-hydroxyphenyl)glycine followed by resolution using chiral resolving agents. For instance, (+)-3-bromocampho-8-sulfonic acid ammonium salt has been successfully employed for the resolution of (RS)-2-(3-hydroxyphenyl)glycine. []
Stereoselective synthesis: Chiral auxiliaries can be utilized to achieve stereoselective synthesis of the enantiomers. For example, (1R,2R,5R)- and (1S,2S,5S)-2-hydroxy-3-pinanone have been used as chiral auxiliaries to prepare the (S)- and (R)-enantiomers of ACPA, a related 3-carboxy homolog. []
Chemical Reactions Analysis
Esterification: The carboxylic acid group can react with alcohols to form esters. This reaction is particularly relevant in the synthesis of derivatives for pharmacological studies. []
Amide bond formation: The amino group can react with carboxylic acids or activated carboxylic acid derivatives to form amide bonds. This reaction is crucial for the synthesis of peptides and peptidomimetics. [, ]
Chelation: The hydroxyl and amino groups can act as ligands, forming chelates with metal ions like copper (II). This property has been exploited for the development of analytical methods for copper detection. []
Mechanism of Action
Antibacterial activity: Some studies indicate potential antibacterial activity of certain derivatives, but the underlying mechanisms need to be determined. []
Applications
Medicinal Chemistry: As a non-proteinogenic amino acid and a structural analog of L-tyrosine, 2-Amino-2-(3-hydroxyphenyl)acetic acid serves as a valuable building block for the synthesis of peptides, peptidomimetics, and other biologically active compounds. []
Chemical Biology: The distinct structural features and potential biological activity of 2-Amino-2-(3-hydroxyphenyl)acetic acid make it an interesting tool for chemical biology research. It can be used to probe the structure and function of proteins, enzymes, and receptors. []
Analytical Chemistry: The formation of a highly colored chelate with copper (II) allows 2-Amino-2-(3-hydroxyphenyl)acetic acid to be used in the spectrophotometric determination of copper (II) ions. []
Material Science: Some derivatives of 2-Amino-2-(3-hydroxyphenyl)acetic acid have shown potential applications in material science, particularly in the synthesis of polymers with specific properties. []
Compound Description: (RS)-2-Amino-2-(3-hydroxy-5-methylisoxazol-4-yl)acetic acid (AMAA) acts as a potent and selective agonist at NMDA receptors, a subgroup of excitatory amino acid receptors. Research involving AMAA focuses on its interaction with these receptors, including attempts to develop a receptor binding assay using tritiated [3H]AMAA as a radioligand. []
Compound Description: (RS)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA) is an antagonist at both NMDA and AMPA receptors, two important subtypes of excitatory amino acid receptors. The (R)-enantiomer of ATAA exhibits the antagonistic activity at both NMDA and AMPA receptors. []
Compound Description: (RS)-2-Amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (homo-AMPA) functions as a specific and relatively potent agonist at metabotropic glutamate receptor 6 (mGlu6), a subtype of glutamate receptors. Unlike AMAA and AMPA, homo-AMPA does not interact with ionotropic excitatory amino acid receptors. []
Compound Description: 2-(2-((2-Hydroxybenzyl)amino)ethylamino)-2-(2-hydroxyphenyl)acetic acid (DCHA) is a pentadentate chelating agent. It is designed to address iron chlorosis in plants by forming a complex with iron (Fe3+), exhibiting intermediate stability between o,o-EDDHA/Fe(3+) and o,p-EDDHA/Fe(3+). []
N-Carbamoyl-2-(p-hydroxyphenyl)glycine
Compound Description: N-Carbamoyl-2-(p-hydroxyphenyl)glycine is a naturally occurring compound found in broad bean leaves. It can be chemically synthesized and transformed into 5-(p-hydroxyphenyl)hydantoin under mildly acidic conditions. Both compounds yield 2-(p-hydroxyphenyl)glycine upon acid hydrolysis. []
Compound Description: This compound, 2-(3-amino-2,4-dibromo-6-hydroxyphenyl)acetic acid, is a newly discovered brominated metabolite isolated from the marine sponge Aplysina cauliformis. It displays antimycobacterial activity against Mycobacterium tuberculosis H37Rv, making it a potential lead for developing novel anti-tuberculosis agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Levo-ornidazole is the levo-isomer of Ornidazole. Use of Levo-Ornidazole for preparing anti-anaerobic bacteria and anti-parasitic infection agent.Target: Antibacterial, AntiparasiticLevo-ornidazole is the levo-isomer of Ornidazole. Ornidazol is a nitroimidazole derivative, Ornidazole is a powerful anti-anaerobic bacteria and anti-parasite infection agent, and also as the newly developed third-generation of nitroimidazole derivative. Ornidazole exhibits higher therapeutical efficacy, shorter clinical course, better tolerance, and wider in-vivo distribution.
Zosuquidar is a difluorocyclopropyl quinoline. Zosuquidar binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents. Zosuquidar is a compound of antineoplastic drug candidates currently under development. It is now in "Phase 3" of clinical tests in the United States. Its action mechanism consists of the inhibition of P-glycoproteins; other drugs with this mechanism include tariquidar and laniquidar. LSM-5782 is an organic tricyclic compound.
NXY-059 is a nitrone free radical spin trap with neuroprotective properties. It inhibits transport of tissue plasminogen activator (tPA) from the luminal to the abluminal compartment in an in vitro model of the blood-brain barrier (BBB) under ischemic conditions at a concentration of 250 μM. NXY-059 (10 mg/kg per h) decreases infarct volume by 59% in a rat model of transient ischemia induced by occlusion of the middle cerebral artery (MCA). It decreases functional disability in the hemiparetic arm of marmosets in the Hill-and-Valley staircase, two-tube choice, and six-tube search tests following MCA occlusion-induced ischemia when administered at a dose of 16 mg/kg per hour. NXY-059 (Cerovive) is the disulfonyl derivative of the neuroprotective spin trap phenylbutynitrone(PBN), both NXY-059, its parent PBN and their hydrolysis/oxidation product MNT are very powerful scavengers of free radicals. IC50 value:Target: Neuroprotectantin vitro: NXY-059 is more soluble than the spin trapping agent α-phenyl-N-tert-butyl nitrone (PBN). In an in vitro blood-brain barrier (BBB) model, 250 mM of NXY-059 administered at the onset or up to 4 h after oxygen glucose deprivation (OGD) produces a significant reduction in the increased BBB permeability caused by OGD. Furthermore, OGD produces a huge influx of tissue plasminogen activator across the BBB, which is substantially reduced by NXY-059. in vivo: NXY-059 reduces infarct volume in rats subjected to 2 hours of middle cerebral artery occlusion in a dose-dependent manner. At equimolar doses (3.0 mg/kg for NXY-059 and 1.4 mg/kg for PBN), NXY-059 is more efficacious than PBN. Similar results are obtained when a recovery period of 7 days is allowed. The window of therapeutic opportunity for NXY-059 is 3 to 6 hours after the start of recirculation. NXY-059, a free radical-trapping agent, has a substantial protective effect, lessening the disability caused by an experimentally induced stroke in a primate species. NXY-059 treatment reduces the overall amount of brain damage by >50% of saline-treatment values, with similar levels of protection afforded to both white and gray matter.
Rimonabant is a potent and selective cannabinoid (CB) receptor 1 antagonist (Kis = 5.6 and >1,000 nM for CB1 and CB2, respectively). In rodent models, rimonabant induces lipolysis, reduces hepatomegaly, decreases body weight, and improves dyslipidemia by reducing triglyceride, free fatty acid, and total cholesterol levels and by increasing HDL/LDL ratios. Rimonabant elicits antiproliferative and immunomodulatory effects (e.g., cell cycle arrest, increased expression of IκB and phosphorylated Akt, and decreased expression of NF-κB, phosphorylated ERK1/2, COX-2, and iNOS) in vitro. Rimonabant(SR141716) is a selective central cannabinoid (CB1) receptor inverse agonist with Ki of 1.8 nM. IC50 Value: 1.8 nM(Ki)Target: CB1 Receptorin vitro: Rimonabant dose-dependently reduces ACAT activity in Raw264.7macrophages with IC50 of 2.9 μM and isolated peritoneal macrophages. Rimonabant inhibits ACATactivity in intact CHO-ACAT1 and CHO-ACAT2 cells and in cell-free assays with approximately equal efficiency with IC50 of 1.5 μM and 2.2 μM for CHO-ACAT1 and CHO-ACAT2, respectively. Consistent with ACAT inhibition, Rimonabant treatment blocks ACAT dependent processes in macrophages, oxysterol-induced apoptosis and acetylated-LDL induced foam cell formation. Rimonabant antagonizes the inhibitory effects of cannabinoid receptor agonists on both mouse vas deferens contractions and adenylyl cyclase activity in rat brain membranes in a concentration-dependent manner. in vivo: Rimonabant (10 mg/kg by gavage) is fed for 2 weeks to 3-month-old male obese Zucker rats as an impaired glucose tolerance model and for 10 weeks to 6-month-old male obese Zucker rats as a model of the metabolic syndrome. RANTES (Regulated upon Activation, Normal T cell Expressed, and Secreted) and MCP-1 (monocyte chemotactic protein-1) serum levels are increased in obese vs lean Zucker rats and significantly reduced by long-term treatment with Rimonabant, which slowes weight gain in rats with the metabolic syndrome. Neutrophils and monocytes are significantly increased in young and old obese vs lean Zucker rats and lowered by Rimonabant. Platelet-bound fibrinogen is significantly enhanced in obese vs lean Zucker rats of both age, and is reduced by Rimonabant. Platelets from obese rats are more sensitive to thrombin-induced aggregation and adhesion to fibrinogen, which are both attenuated by Rimonabant therapy.
BMS-191095 is an activators of mitochondrial ATP-sensitive potassium (mitoKATP) channels.Target: potassium channelin vitro: BMS-191095 induces mitochondrial-depolarization and vasodilation. BMS-191095 elicites a dose-dependent vasodilation in endothelium denuded cerebral arteries with 8.1 ± 2.3%, 31.6 ± 2.1%, and 39.5 ± 3.2% relaxation in response to 10, 50, and 100 μM, respectively.in vivo: In normal rats, BMS-191095-induced vasodilation was mediated by mitochondrial depolarization and calcium sparks generation in VSM and was reduced by inhibition of BKCa channels.
Leucettine L41 is an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3 (IC50s = 0.04, 0.035, 0.015, and 4.5 µM, respectively). It also inhibits GSK3α/β and Pim1 with IC50 values of 0.41 and 4.1 µM, respectively. It inhibits phosphorylation of the serine/arginine (SR) protein 9G8 by DYRK2, DYRK3, CLK1, CLK2, and CLK4 and inhibits TNF-α-induced SRp75 and SRp55 phosphorylation in human microvascular endothelial cells when used at concentrations ranging from 0.1 to 10 µM. Leucettine L41 modulates alternative pre-RNA splicing of a synthetic CLK1 minigene in a reporter model. It prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by amyloid-β 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity. Leucettine L41 (0.4, 1.2, and 4 µg, i.c.v.) also prevents memory deficits induced by amyloid-β 25-35 in the same model. A potent inhibitor of DYRKs and CLKs. Interacts also with GSK-3α/β, CK2 and PIM1. Interacts with the complex IKfyve/Vac14/Fig4. Modulates alternative splicing of pre-mRNA in various cellular systems. Neuroprotective against APP-induced cell death. Useful to study and modulate pre-RNA splicing. Potential compound for Alzheimer/'s disease and diseases involving abnormal pre-mRNA splicing. Potential compound to study Down syndrome (inhibition of DYRK1A). Neuroprotective against glutamate-induced cell death.